2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPDQAIXKYJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile, followed by nucleophilic attack of 4-hydroxy-6-methyl-2-pyrone to form the pyranopyran core. The bissulfonate ionic liquid acts as a dual acid-base catalyst, accelerating both steps while stabilizing intermediates. Key parameters include:
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Molar Ratios : 1:1:1 (aldehyde:pyrone:malononitrile)
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Catalyst Loading : 3–5 mol% relative to aldehyde
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Solvent : Water (5–8 mL per mmol of aldehyde)
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Temperature : 60–80°C
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Time : 15–40 minutes
Under these conditions, the reaction achieves near-quantitative conversion, with the product precipitating upon cooling. Filtration and ethanol recrystallization yield pure product, while the aqueous filtrate retains the ionic liquid catalyst for reuse over six cycles without significant activity loss.
Structural Confirmation
X-ray crystallography of analogous pyrano[4,3-b]pyran derivatives confirms the transannular C–F···H–C interaction between the 3-fluorophenyl group and the pyran H5 proton, stabilizing the molecular conformation. NMR analysis (¹H, ¹³C, and ¹⁹F) further validates regioselectivity, with distinct coupling constants (J<sub>FH</sub> = 2.6 Hz) observed for the fluorine-proton interaction.
Piperidine-Mediated Multicomponent Synthesis
An alternative route employs piperidine as a organocatalyst in ethanol or methanol, facilitating a three-component reaction under reflux. This method mirrors classical chromene syntheses but substitutes phenols with 4-hydroxy-6-methyl-2-pyrone to construct the pyrano[4,3-b]pyran framework.
Procedure and Conditions
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Reactants : 3-fluorobenzaldehyde (1 mmol), 4-hydroxy-6-methyl-2-pyrone (1 mmol), malononitrile (1 mmol)
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Catalyst : Piperidine (0.2 equiv)
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Solvent : Methanol or ethanol (5 mL per mmol)
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Temperature : Reflux (65–78°C)
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Time : 2–24 hours
The prolonged reaction time accommodates slower cyclization kinetics compared to ionic liquid catalysis. Post-reaction, solvent evaporation and silica gel chromatography (n-hexane/EtOAc, 8:2) isolate the product in 70–85% yield.
Limitations and Modifications
While piperidine eliminates the need for specialized catalysts, the method’s environmental footprint is less favorable due to organic solvent use and lack of catalyst recyclability. Modifications such as microwave irradiation or ultrasonication could enhance reaction efficiency, though these remain unexplored for this specific compound.
Comparative Analysis of Synthetic Methods
The ionic liquid method superiorly balances efficiency and sustainability, though the piperidine route offers simplicity for small-scale synthesis.
Alternative Approaches and Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amino or cyano derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile exhibit significant anticancer properties. The unique structural features of this compound may contribute to enhanced efficacy against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrano compounds can induce apoptosis in cancer cells through various mechanisms .
2. Antimicrobial Properties
The compound's diverse functional groups allow it to interact with microbial targets effectively. Preliminary studies suggest that it may possess antimicrobial activity against a range of bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds like this compound may help mitigate inflammatory responses. Research into similar compounds has shown promise in reducing inflammation markers in vitro and in vivo .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various pyran derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Electronic Comparisons
- Substituent Effects: Electron-Withdrawing Groups (NO₂, F, Br): Enhance reaction rates and yields (e.g., 91% yield for 4-nitrophenyl derivative vs. 56% for methoxyphenyl ). The 3-fluorophenyl group in the target compound likely balances reactivity and steric demands. Bulkier Groups (Naphthyl, Phenethyl): Influence crystal packing via π-π interactions or steric hindrance, as seen in naphthyl derivatives .
- Crystallographic Data: The bromophenyl analog (C16H11BrN2O3) exhibits a monoclinic crystal system with a dihedral angle of 89.5° between the pyran core and aryl group, suggesting minimal conjugation . The 3-fluorophenyl derivative may adopt a similar orientation but with tighter packing due to fluorine’s smaller size.
- Biological Activity: Pyrano[4,3-b]pyran derivatives with nitro or methoxy groups show antimicrobial and anti-HIV activity . Fluorine’s presence in the target compound may improve metabolic stability and target binding, as seen in fluorinated pharmaceuticals.
Research Findings and Implications
- Material Science : Fluorine’s electronegativity could enhance photophysical properties for optoelectronic applications, as seen in dihydropyran derivatives .
Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile , with CAS number 315246-15-2, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₁FN₂O₃
- Molecular Weight : 298.27 g/mol
- Chemical Structure : The compound features a pyrano-pyran structure with an amino group and a fluorophenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. Research indicates that derivatives of pyrano-pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) and other tumors by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. The presence of the fluorine atom enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against bacterial strains. Studies have demonstrated that certain pyrano derivatives possess notable antibacterial and antifungal activities .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrano-pyran derivatives has been explored, with some studies suggesting that they may inhibit key inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory mediators can lead to therapeutic benefits .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Fluorine Substitution : The presence of the fluorine atom at the para position on the phenyl ring is associated with enhanced potency in various biological assays.
- Amino Group : The amino group is crucial for interaction with biological targets, contributing to the overall activity profile.
- Methyl Group : The methyl group at position 7 may influence the steric and electronic properties, impacting binding affinities to target enzymes or receptors.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Breast Cancer Study : A derivative was tested in vitro against MCF-7 cells and showed a significant reduction in cell viability compared to control groups when combined with standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A related compound exhibited effective inhibition against several bacterial strains in disc diffusion assays, highlighting its potential as a lead compound for antibiotic development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
